
N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide is a synthetic organic compound characterized by a pyrimidine ring substituted with phenyl groups at positions 4 and 6, and a cyclopentanecarboxamide moiety at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between benzaldehyde derivatives and urea or thiourea under acidic conditions.
Substitution with Phenyl Groups: The phenyl groups are introduced via a Friedel-Crafts alkylation reaction, using phenyl halides and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Cyclopentanecarboxamide Moiety: The final step involves the reaction of the pyrimidine derivative with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the pyrimidine core, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell cycle regulation and apoptosis . This inhibition can lead to the arrest of cancer cell growth and induction of programmed cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-diphenylpyrimidin-2-amine: Shares the pyrimidine core but lacks the cyclopentanecarboxamide moiety.
N-(4-(2-(4-(morpholinophenyl)amino)pyrimidin-4-yl)phenyl)acrylamide: Another pyrimidine derivative with different substituents, showing high selectivity for JAK3 inhibition.
Uniqueness
N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide is unique due to its specific substitution pattern and the presence of the cyclopentanecarboxamide group, which may confer distinct biological activities and pharmacokinetic properties compared to other pyrimidine derivatives.
Propriétés
Numéro CAS |
820961-74-8 |
|---|---|
Formule moléculaire |
C22H21N3O |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C22H21N3O/c26-21(18-13-7-8-14-18)25-22-23-19(16-9-3-1-4-10-16)15-20(24-22)17-11-5-2-6-12-17/h1-6,9-12,15,18H,7-8,13-14H2,(H,23,24,25,26) |
Clé InChI |
NVVQQBAOOOCQIE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


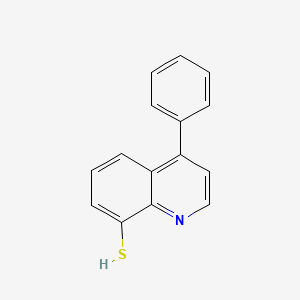
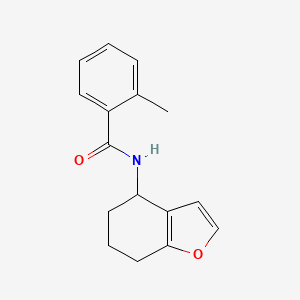

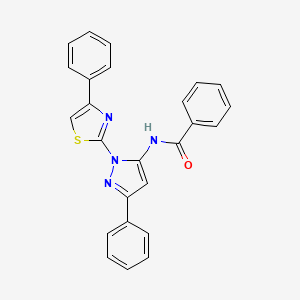

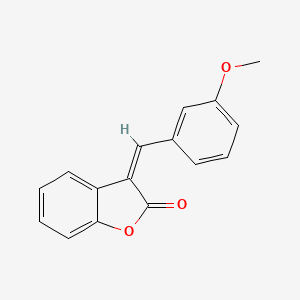
![5-{[(Naphthalen-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901397.png)
![Isoxazole, 5-[bis(methylthio)methyl]-3-methyl-](/img/structure/B12901405.png)
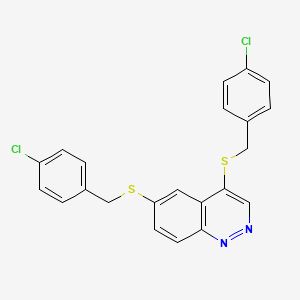
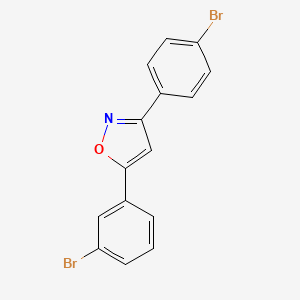
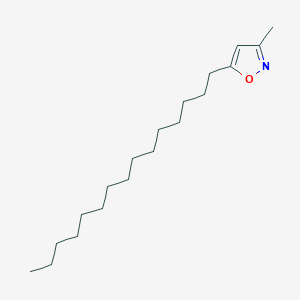
![7-[(4-Methoxyphenyl)sulfanyl]-2,3,5,10-tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B12901440.png)
![2,3,4,6-Tetrabromo-1-chlorodibenzo[b,d]furan](/img/structure/B12901444.png)
![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)
